molecular formula C18H13F3N6O3 B2954315 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034349-05-6

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2954315
CAS No.: 2034349-05-6
M. Wt: 418.336
InChI Key: QNIWBOKTOIMQJO-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H13F3N6O3 and its molecular weight is 418.336. The purity is usually 95%.
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Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O3/c1-10-23-17(30-26-10)12-5-6-27-14(8-12)24-25-15(27)9-22-16(28)11-3-2-4-13(7-11)29-18(19,20)21/h2-8H,9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIWBOKTOIMQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that incorporates multiple nitrogen-rich heterocycles. Its unique structure positions it as a potential candidate for various therapeutic applications, particularly in cancer treatment and other diseases. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's molecular formula is C18H17N7O3C_{18}H_{17}N_7O_3 with a molecular weight of approximately 379.4 g/mol. It features a triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety and a trifluoromethoxy benzamide group. The presence of these heterocycles suggests potential applications in medicinal chemistry due to their biological activity and structural diversity.

PropertyValue
Molecular FormulaC18H17N7O3C_{18}H_{17}N_7O_3
Molecular Weight379.4 g/mol
Structural FeaturesTriazolo and oxadiazole rings

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole and triazole scaffolds exhibit significant biological activities, particularly in anticancer applications. The mechanisms of action typically involve the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Anticancer Potential

A review highlighted the efficacy of 1,3,4-oxadiazole derivatives in targeting various biological pathways involved in cancer progression. These compounds have been shown to inhibit enzymes such as:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase

These targets are crucial for cancer cell survival and proliferation. The hybridization of oxadiazole with other pharmacophores can enhance cytotoxicity against malignant cells .

The mechanism by which this compound exerts its effects includes:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer growth.
  • Molecular Docking Studies : In silico studies suggest strong binding affinities to target proteins associated with tumorigenesis.
  • Cell Line Studies : In vitro assays on various cancer cell lines demonstrate significant antiproliferative effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A series of 1,3,4-oxadiazole derivatives were tested against different cancer cell lines (e.g., HeLa and MCF7). The results indicated that modifications on the oxadiazole ring significantly enhanced cytotoxicity .
  • Triazolo Compounds : Research focused on triazolo derivatives showed promising results in inhibiting tumor growth through targeted enzyme inhibition .

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